Absolute Stereochemical Configuration of 103889-79-8 Verified by Single-Crystal X-Ray Diffraction
The absolute configuration and stereogeometry of (R)-2-amino-2-(2-methoxyphenyl)acetic acid hydrochloride (103889-79-8) have been unambiguously determined via single-crystal X-ray diffraction analysis [1]. This direct structural evidence confirms the R-configuration at the chiral center, differentiating it from the (S)-enantiomer (CAS 103889-86-7) which would have a different, non-superimposable three-dimensional structure.
| Evidence Dimension | Absolute Stereochemical Configuration |
|---|---|
| Target Compound Data | R-enantiomer, C2 monoclinic crystal system, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1] |
| Comparator Or Baseline | (S)-enantiomer (CAS 103889-86-7) |
| Quantified Difference | Defined R-configuration vs. S-configuration; Distinct crystal packing parameters. |
| Conditions | Single-crystal X-ray diffraction analysis at room temperature [1] |
Why This Matters
This level of structural verification ensures that researchers are procuring and using a compound with a precisely defined, proven three-dimensional structure, which is non-negotiable for reliable structure-activity relationship (SAR) studies and reproducible asymmetric synthesis.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Journal of Chemical Crystallography. 1995; 25(7):429-432. The stereogeometry and absolute configuration of the title compound has been proved by an X-ray diffraction analysis. Crystal data: monoclinic, C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Angstrom, beta = 94.699(3), Z = 4. View Source
